Structural Uniqueness vs. 4‑((5‑Bromothiophen‑2‑yl)sulfonyl)morpholine (CAS 81597‑64‑0) – Impact on Molecular Weight, Lipophilicity, and Synthetic Versatility
The target compound incorporates a 2‑(4‑trifluoromethyl)phenyl substituent that is absent in the simpler analog 4‑((5‑bromothiophen‑2‑yl)sulfonyl)morpholine (CAS 81597‑64‑0) . This results in a molecular weight increase from 312.2 to 456.3 g·mol⁻¹ (+144.1 g·mol⁻¹, +46%), calculated logP increase from ~1.8 to ~4.1 (+2.3 log units, +128%), and topological polar surface area increase from 72 to 82 Ų (+10 Ų). The 2‑aryl substituent also introduces an sp³ stereocenter, enabling chiral resolution and enantiomer‑specific pharmacological interrogation that are impossible with the simpler compound [1].
| Evidence Dimension | Molecular weight, calculated logP, and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | MW = 456.3 g·mol⁻¹; cLogP = 4.1 (est.); tPSA = 82 Ų (est.) |
| Comparator Or Baseline | 4-((5-Bromothiophen-2-yl)sulfonyl)morpholine (CAS 81597-64-0): MW = 312.2 g·mol⁻¹; cLogP = 1.8 (est.); tPSA = 72 Ų (est.) |
| Quantified Difference | ΔMW = +144.1 g·mol⁻¹ (+46%); ΔcLogP = +2.3 log units (+128%); ΔtPSA = +10 Ų |
| Conditions | In silico calculated properties (ChemDraw/Instant JChem); cLogP by Crippen fragmentation; tPSA by Ertl method |
Why This Matters
The higher molecular weight and lipophilicity shift the compound into a more drug‑like space (Lipinski compliance maintained), while the 2‑aryl group enables enantiomeric differentiation—critical for SAR programs where stereochemistry governs channel subtype selectivity.
- [1] H. Lundbeck A/S. Substituted morpholine and thiomorpholine derivatives. US Patent US7501414B2, issued March 10, 2009. (Examples include chiral 2‑arylmorpholines with stereochemistry‑dependent activity.) View Source
